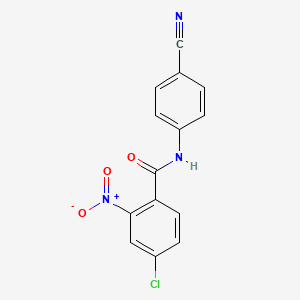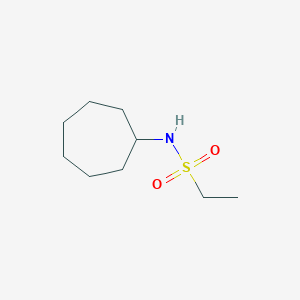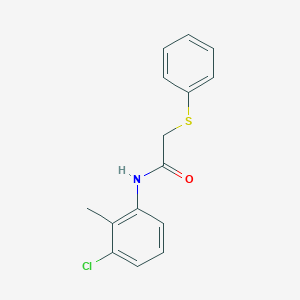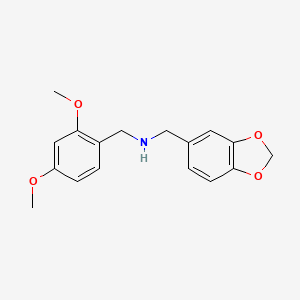
4-chloro-N-(4-cyanophenyl)-2-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(4-cyanophenyl)-2-nitrobenzamide is a chemical compound that has gained significant attention in scientific research. This compound is commonly known as CCN and has been synthesized using various methods. CCN has been found to have potential applications in scientific research, particularly in the study of the mechanism of action, biochemical and physiological effects, and future directions.
Mécanisme D'action
The mechanism of action of CCN is not fully understood. However, studies have shown that CCN inhibits the activity of certain enzymes that are involved in the growth of cancer cells. CCN has also been found to induce apoptosis, a process that leads to the death of cancer cells.
Biochemical and Physiological Effects
CCN has been found to have several biochemical and physiological effects. Studies have shown that CCN can inhibit the activity of certain enzymes that are involved in the growth of cancer cells. CCN has also been found to induce apoptosis, a process that leads to the death of cancer cells. CCN has been found to have antibacterial properties and can inhibit the growth of certain bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
CCN has several advantages for lab experiments. It is easy to synthesize and can be produced in high yields. CCN is also stable and can be stored for long periods. However, CCN has some limitations for lab experiments. It is toxic and can be harmful if not handled properly. CCN is also expensive, which can limit its use in some experiments.
Orientations Futures
There are several future directions for the study of CCN. One area of research is the development of CCN as a potential anticancer drug. Studies have shown that CCN has anticancer properties and can inhibit the growth of cancer cells. Another area of research is the development of CCN as an antibacterial agent. CCN has been found to have antibacterial properties and can inhibit the growth of certain bacteria. Additionally, research can be done to study the mechanism of action of CCN and to identify other potential applications for this compound.
Conclusion
4-chloro-N-(4-cyanophenyl)-2-nitrobenzamide is a chemical compound that has gained significant attention in scientific research. This compound has potential applications in the study of cancer, inflammatory diseases, and as an antibacterial agent. CCN has several advantages for lab experiments, including its ease of synthesis and stability. However, CCN is toxic and can be harmful if not handled properly. There are several future directions for the study of CCN, including the development of CCN as a potential anticancer drug and as an antibacterial agent.
Méthodes De Synthèse
There are several methods used for the synthesis of CCN, including the reaction of 4-chloro-2-nitrobenzoic acid with 4-cyanophenylamine in the presence of a coupling agent. Another method involves the reaction of 4-chloro-2-nitrobenzoic acid with 4-cyanophenyl isocyanate. These methods have been found to be effective in producing CCN in high yields.
Applications De Recherche Scientifique
CCN has been found to have potential applications in scientific research, particularly in the study of cancer. Studies have shown that CCN has anticancer properties and can inhibit the growth of cancer cells. CCN has also been found to have potential applications in the treatment of inflammatory diseases and as an antibacterial agent.
Propriétés
IUPAC Name |
4-chloro-N-(4-cyanophenyl)-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClN3O3/c15-10-3-6-12(13(7-10)18(20)21)14(19)17-11-4-1-9(8-16)2-5-11/h1-7H,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWTZJJFYMCXOPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(4-cyanophenyl)-2-nitrobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(5-chloro-2-thienyl)methylene]-2-hydroxy-2-phenylacetohydrazide](/img/structure/B5801638.png)
![N-ethyl-N-[(2-hydroxy-6-methoxy-3-quinolinyl)methyl]propanamide](/img/structure/B5801640.png)

![4-{[(benzylamino)carbonothioyl]amino}benzenesulfonamide](/img/structure/B5801655.png)


![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]acetamide](/img/structure/B5801684.png)
![N-(4-fluorophenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5801689.png)



